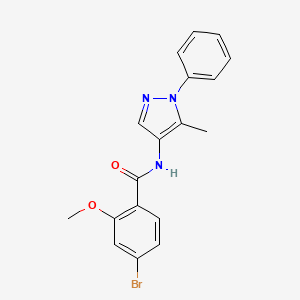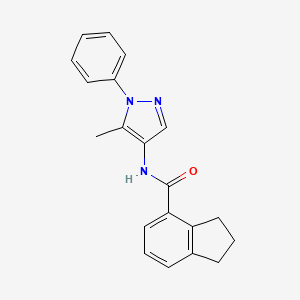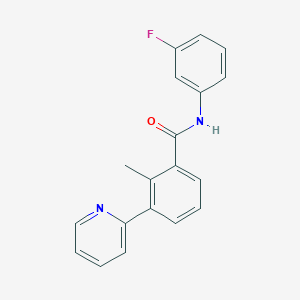![molecular formula C13H17N3OS B7663367 4-Methyl-3-[(4-propan-2-ylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7663367.png)
4-Methyl-3-[(4-propan-2-ylphenyl)sulfinylmethyl]-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-[(4-propan-2-ylphenyl)sulfinylmethyl]-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It is commonly referred to as PIM-1 kinase inhibitor and is widely used in scientific research for its ability to inhibit the activity of PIM-1 kinase. PIM-1 kinase is a serine/threonine kinase that plays a crucial role in the regulation of cell growth, differentiation, and survival. The inhibition of PIM-1 kinase activity by this compound has been shown to have several biochemical and physiological effects, which makes it an important tool for studying various cellular processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-[(4-propan-2-ylphenyl)sulfinylmethyl]-1,2,4-triazole involves the inhibition of PIM-1 kinase activity by binding to the ATP-binding site of the enzyme. PIM-1 kinase is a serine/threonine kinase that phosphorylates several substrates involved in cellular processes. The inhibition of PIM-1 kinase activity by this compound leads to the inhibition of downstream signaling pathways involved in cellular processes.
Biochemical and Physiological Effects:
The inhibition of PIM-1 kinase activity by this compound has several biochemical and physiological effects. It has been shown to regulate cell proliferation, survival, and differentiation. It also regulates the expression of several genes involved in cellular processes. This compound has been shown to induce apoptosis in cancer cells, making it an important tool for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-3-[(4-propan-2-ylphenyl)sulfinylmethyl]-1,2,4-triazole has several advantages for lab experiments. It is a potent and selective inhibitor of PIM-1 kinase, making it an important tool for studying the role of PIM-1 kinase in cellular processes. It has also been shown to have low toxicity in cell culture experiments. However, the use of this compound is limited by its low solubility in water, which makes it difficult to use in some experiments.
Zukünftige Richtungen
The use of 4-Methyl-3-[(4-propan-2-ylphenyl)sulfinylmethyl]-1,2,4-triazole in scientific research is expected to increase in the future. Future research directions include the development of more potent and selective inhibitors of PIM-1 kinase, the identification of new substrates of PIM-1 kinase, and the study of the role of PIM-1 kinase in various diseases. The use of this compound in combination with other inhibitors is also an area of future research.
Synthesemethoden
The synthesis of 4-Methyl-3-[(4-propan-2-ylphenyl)sulfinylmethyl]-1,2,4-triazole involves the reaction of 4-isopropylbenzyl chloride with sodium azide in the presence of copper(I) iodide. The resulting intermediate is then treated with methyl iodide and sodium hydroxide to produce the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-[(4-propan-2-ylphenyl)sulfinylmethyl]-1,2,4-triazole is widely used in scientific research for its ability to inhibit the activity of PIM-1 kinase. PIM-1 kinase is involved in several cellular processes, including cell cycle progression, apoptosis, and differentiation. The inhibition of PIM-1 kinase activity by this compound has been shown to have several effects on cellular processes, including the regulation of cell proliferation, survival, and differentiation.
Eigenschaften
IUPAC Name |
4-methyl-3-[(4-propan-2-ylphenyl)sulfinylmethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-10(2)11-4-6-12(7-5-11)18(17)8-13-15-14-9-16(13)3/h4-7,9-10H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJKRFDNSUODMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)CC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dimethyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]benzamide](/img/structure/B7663296.png)
![1-Methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine](/img/structure/B7663304.png)
![4-fluoro-3,5-dimethyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]benzamide](/img/structure/B7663305.png)

![1-[4-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7663334.png)
![5-[(1-Methylpiperidin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7663346.png)
![2-chloro-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluoroaniline](/img/structure/B7663353.png)

![3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663380.png)
![3-[(3,4-Dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663392.png)
![5-[[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]methyl]thiophene-3-carbonitrile](/img/structure/B7663399.png)
![3,4-Dimethyl-5-[(2-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7663407.png)
